molecular formula C18H17BrClN3O2S B6080495 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide

4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide

Cat. No. B6080495
M. Wt: 454.8 g/mol
InChI Key: MFJMOYCVPPCYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide acts as an inhibitor of the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes such as osmoregulation, mechanotransduction, and thermoregulation. This compound binds to the channel and prevents it from opening, thereby reducing the influx of calcium ions into the cell. This mechanism of action has been implicated in the anti-inflammatory and anti-nociceptive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of inflammation and pain in animal models. It has also been implicated in the regulation of blood glucose levels and the prevention of diabetic neuropathy. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, indicating its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments, including its specificity for the TRPV4 channel and its ability to inhibit channel activity without affecting other ion channels. However, the complex synthesis method and the high cost of this compound can be limiting factors for its use in research.

Future Directions

There are several future directions for research on 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide, including the investigation of its potential use in the treatment of cancer, diabetes, and neurological disorders. Further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-nociceptive effects, as well as its role in regulating ion channels. The development of more efficient synthesis methods and the optimization of this compound derivatives could also expand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide involves a series of chemical reactions, including the reaction between 4-bromo-2-nitroaniline and 5-amino-2-chlorobenzoyl chloride, followed by the reaction between the resulting product and butyryl chloride. The final product is obtained through the reaction between the intermediate product and carbon disulfide. The synthesis of this compound is a complex process that requires expertise and precision in handling chemicals.

Scientific Research Applications

4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory and anti-nociceptive effects, as well as its potential use in the treatment of cancer, diabetes, and neurological disorders. This compound has also been investigated for its role in regulating ion channels and its potential as a tool for studying the function of these channels.

properties

IUPAC Name

4-bromo-N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O2S/c1-2-3-16(24)21-13-8-9-14(20)15(10-13)22-18(26)23-17(25)11-4-6-12(19)7-5-11/h4-10H,2-3H2,1H3,(H,21,24)(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJMOYCVPPCYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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